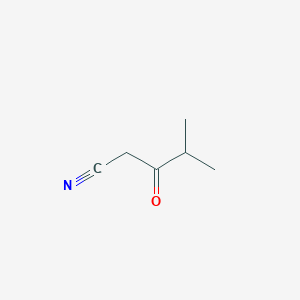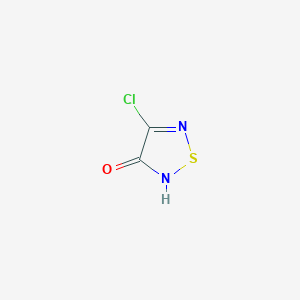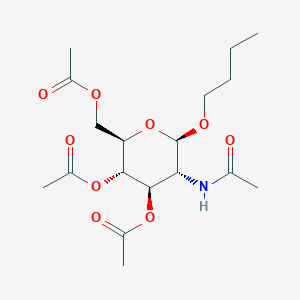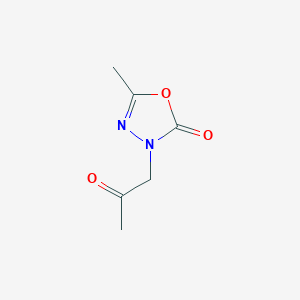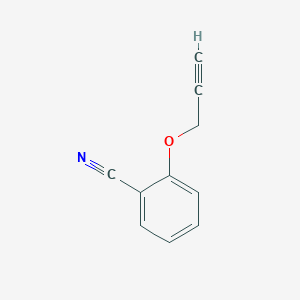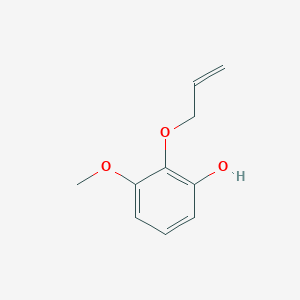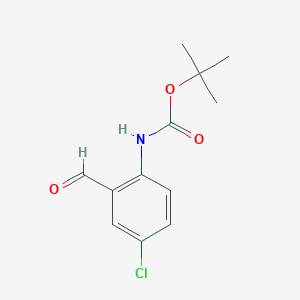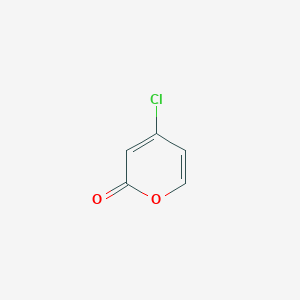
4-Chloro-2H-pyran-2-one
Übersicht
Beschreibung
4-Chloro-2H-pyran-2-one is a chemical compound with the molecular formula C5H3ClO2 . It has an average mass of 130.529 Da and a monoisotopic mass of 129.982162 Da . It is also known by other names such as 4-chloropyran-2-one and 4-chloro-2(H)-pyran-2-one .
Synthesis Analysis
The synthesis of 4-Chloro-2H-pyran-2-one and its derivatives is a topic of interest in the field of organic chemistry. One review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrones, which are of interest as potential biorenewable molecules . The major synthetic methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2H-pyran-2-one consists of a six-membered ring containing five carbon atoms and one oxygen atom . The chlorine atom is attached to the fourth carbon atom in the ring .
Wissenschaftliche Forschungsanwendungen
Computational and Experimental Investigation
4-Chloro-2(H)-pyran-2-one is utilized in Diels-Alder cycloadditions, creating bicyclic lactone cycloadducts. This process is significant due to its regio- and stereochemical preferences. Computational studies predict the regio- and stereoselectivity of these reactions, aligning with experimental observations (Afarinkia, Bearpark, & Ndibwami, 2003).
Synthesis in Aqueous Media
A catalytic process involving N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used for synthesizing pyran derivatives, including 4H-pyran, in water. This method is noted for its mild reaction conditions and high yield, aligning with green chemistry protocols (Khazaei et al., 2015).
Anti-corrosion Applications
Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These derivatives show significant inhibition, which can reach up to 90% at certain concentrations. They are considered mixed-type inhibitors, with chemisorption bonding to the surface (El Hattak et al., 2021).
Biocatalytic Tandem Reactions
In a study exploring eco-friendly methods, 2-amino-4H-pyrans were synthesized via biocatalytic tandem multi-component reactions. This process offers a mild approach to obtain a variety of pyrans with good yields and functional group tolerance. These compounds have been evaluated for their antitumor activities against various cell lines (Yang et al., 2020).
Cytotoxic Alkyl Chloro Dihydropyrans
The synthesis of tetrahydropyran and dihydropyran derivatives, including 4-chloro-5,6-dihydro-2H-pyran, has been conducted through Prins-type cyclization. These compounds were assessed for their cytotoxicity against human solid tumor cells, indicating the potential of chlorovinyl groups in biological activities (Miranda et al., 2006).
Novel Methods for Synthesis
4H-Pyran-4-ones, including derivatives of 4-chloro-2H-pyran-2-one, have been synthesized for their valuable properties in various applications like fungicides and treatment of hypersensitivity conditions. The study highlights methods for synthesizing these compounds, often used as target organic compounds (Shahrisa, Tabrizi, & Ahsani, 2000).
Zukünftige Richtungen
While specific future directions for the study of 4-Chloro-2H-pyran-2-one are not mentioned in the retrieved sources, the synthesis and study of pyran derivatives, in general, continue to be an active area of research in organic chemistry . This suggests that future research may continue to explore new synthetic methods, potential applications, and the biological activity of 4-Chloro-2H-pyran-2-one and its derivatives.
Eigenschaften
IUPAC Name |
4-chloropyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHIXRSIJUOGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448682 | |
| Record name | 4-Chloro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2H-pyran-2-one | |
CAS RN |
129660-02-2 | |
| Record name | 4-Chloro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

